Cas no 92855-35-1 (2-Methyl-3-phenoxyquinoline)
2-Methyl-3-phenoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-3-phenoxyquinoline
- SB69596
- 92855-35-1
-
- Inchi: 1S/C16H13NO/c1-12-16(18-14-8-3-2-4-9-14)11-13-7-5-6-10-15(13)17-12/h2-11H,1H3
- InChI Key: JFIQILSBDFFLFC-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=C2C=CC=CC2=NC=1C
Computed Properties
- Exact Mass: 235.099714038g/mol
- Monoisotopic Mass: 235.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 22.1Ų
2-Methyl-3-phenoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007852-1g |
2-Methyl-3-phenoxyquinoline |
92855-35-1 | 95% | 1g |
$490.05 | 2023-08-31 | |
| Chemenu | CM144641-1g |
2-methyl-3-phenoxyquinoline |
92855-35-1 | 95% | 1g |
$574 | 2021-08-05 | |
| Chemenu | CM144641-1g |
2-methyl-3-phenoxyquinoline |
92855-35-1 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749406-1g |
2-Methyl-3-phenoxyquinoline |
92855-35-1 | 98% | 1g |
¥4900.00 | 2024-04-25 | |
| Crysdot LLC | CD11011450-1g |
2-Methyl-3-phenoxyquinoline |
92855-35-1 | 95+% | 1g |
$608 | 2024-07-19 |
2-Methyl-3-phenoxyquinoline Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-Methyl-3-phenoxyquinoline
Introduction to 2-Methyl-3-phenoxyquinoline (CAS No. 92855-35-1)
2-Methyl-3-phenoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 92855-35-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural motif of 2-methyl-3-phenoxyquinoline incorporates a phenyl ring linked to a quinoline backbone, with a methyl substituent at the 2-position and a phenoxy group at the 3-position. Such structural features contribute to its unique electronic and steric properties, making it a promising candidate for further investigation in various therapeutic applications.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this class exhibiting potent antimicrobial, antimalarial, and anticancer properties. Among these, compounds like chloroquine and hydroxychloroquine have been extensively studied for their therapeutic effects. The introduction of substituents such as the methyl and phenoxy groups in 2-methyl-3-phenoxyquinoline aims to modulate its pharmacological profile, potentially enhancing its bioavailability, target specificity, or metabolic stability. This modification strategy is a common approach in drug design to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.
In recent years, there has been growing interest in quinoline derivatives as scaffolds for developing novel therapeutic agents. The phenoxy group in 2-methyl-3-phenoxyquinoline introduces a hydrophilic character to the molecule, which can improve solubility and interaction with biological targets. Additionally, the presence of the methyl group can influence the molecule's conformation and electronic distribution, thereby affecting its binding affinity to proteins or enzymes. These structural features make 2-methyl-3-phenoxyquinoline a versatile platform for exploring new drug candidates.
One of the most compelling aspects of 2-methyl-3-phenoxyquinoline is its potential application in oncology research. Quinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain quinolines can disrupt microtubule formation or inhibit tyrosine kinases, leading to apoptosis or growth arrest in tumor cells. The specific arrangement of substituents in 2-methyl-3-phenoxyquinoline may confer unique interactions with these targets, making it a valuable compound for further investigation in preclinical cancer models.
Moreover, 2-methyl-3-phenoxyquinoline has been explored for its antimicrobial properties. Resistance to conventional antibiotics remains a significant global health challenge, prompting the search for novel antimicrobial agents. Quinoline derivatives have historically been effective against bacterial and parasitic infections, and modifications such as those seen in 2-methyl-3-phenoxyquinoline may enhance its efficacy against resistant strains. Research is ongoing to evaluate its activity against Gram-positive and Gram-negative bacteria, as well as its potential use in combination therapies to overcome multidrug resistance.
The synthesis of 2-methyl-3-phenoxyquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols or anilines with carbonyl compounds, followed by cyclization steps to form the quinoline core. The introduction of the methyl and phenoxy groups typically occurs through selective alkylation or etherification reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
In terms of biological evaluation, 2-methyl-3-phenoxyquinoline has been subjected to various assays to assess its potency and selectivity. In vitro studies have shown that it exhibits inhibitory activity against certain kinases and enzymes relevant to cancer progression. Additionally, preliminary pharmacokinetic studies suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties when formulated appropriately. These findings underscore its potential as a lead compound for further development into an oncology therapeutic.
The future directions for research on 2-methyl-3-phenoxyquinoline include structure-activity relationship (SAR) studies to identify key functional groups responsible for its biological activity. By systematically modifying different parts of the molecule, researchers can gain insights into how structural changes influence potency and selectivity. This information is crucial for designing next-generation analogs with improved pharmacological profiles.
Another promising avenue is the exploration of 2-methyl-3-phenoxyquinoline's interactions with biological targets at the molecular level. Techniques such as X-ray crystallography or computational modeling can provide detailed insights into how this compound binds to its targets and how these interactions contribute to its biological effects. Such knowledge can guide the development of more refined inhibitors with enhanced therapeutic efficacy.
Furthermore, clinical investigations are needed to validate the preclinical findings and assess the safety and efficacy of 2-methyl-3-phenoxyquinoline in human populations. Phase I clinical trials would be essential to evaluate its tolerability, pharmacokinetics, and preliminary signs of therapeutic activity. If successful in early-stage trials, subsequent phases could explore its potential as monotherapy or combination therapy for various diseases.
The development of novel pharmaceuticals often involves collaboration between academic researchers, pharmaceutical companies, and regulatory agencies. The case of 2-methyl-3-phenoxyquinoline exemplifies how basic research on heterocyclic compounds can lead to promising drug candidates with significant therapeutic potential. As our understanding of disease mechanisms continues to evolve, compounds like 2-methyl-3-phenoxyquinoline will remain important tools for discovering new treatments that address unmet medical needs.
In conclusion,2-Methyl-3-phenoxyquinoline (CAS No.92855-35-1) represents an exciting opportunity for innovation in drug discovery due to its unique structural features and demonstrated biological activities.This compound holds promise as a lead molecule for developing treatments against cancer,antimicrobial infections,and other diseases.Ongoing researchis essentialto unlockits full potentialand translateits scientific promise into tangible therapeutic benefitsfor patients worldwide.The continued studyof this compoundwill contributeto our understandingof quinolinederivativesand inspirenew approachesin medicinalchemistryandpharmaceuticaldevelopment.
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